1,6-diisocyanato-2,4,4-trimethylhexane
Description
Structure
3D Structure
Properties
IUPAC Name |
1,6-diisocyanato-2,4,4-trimethylhexane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2O2/c1-10(7-13-9-15)6-11(2,3)4-5-12-8-14/h10H,4-7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGLRLXLDMZCFBP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(C)(C)CCN=C=O)CN=C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2O2 | |
| Record name | 2,4,4-TRIMETHYLHEXAMETHYLENE DIISOCYANATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/18130 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70864611 | |
| Record name | Hexane, 1,6-diisocyanato-2,4,4-trimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70864611 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
| Record name | Hexane, 1,6-diisocyanato-2,4,4-trimethyl- | |
| Source | EPA Chemicals under the TSCA | |
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| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
15646-96-5 | |
| Record name | 2,4,4-TRIMETHYLHEXAMETHYLENE DIISOCYANATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/18130 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | 2,4,4-Trimethylhexamethylene diisocyanate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=15646-96-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Hexane, 1,6-diisocyanato-2,4,4-trimethyl- | |
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| Record name | Hexane, 1,6-diisocyanato-2,4,4-trimethyl- | |
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| Record name | Hexane, 1,6-diisocyanato-2,4,4-trimethyl- | |
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| Record name | 2,4,4-trimethylhexa-1,6-diyl diisocyanate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.089 | |
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Synthetic Methodologies for 1,6 Diisocyanato 2,4,4 Trimethylhexane and Its Precursors
Conventional Industrial Synthesis of Trimethylhexamethylene Diisocyanate Isomers
The industrial production of trimethylhexamethylene diisocyanate (TMDI) isomers, primarily a mixture of 2,2,4- and 2,4,4-trimethylhexane-1,6-diisocyanate, is a well-established process that begins with the precursor isophorone (B1672270). The synthesis of the key intermediate, trimethyl-1,6-hexanediamine, is a critical stage in this process.
The synthetic route to trimethyl-1,6-hexanediamine commences with the hydrogenation of isophorone to produce trimethylcyclohexanol. This is followed by an oxidation step, typically using nitric acid, to yield trimethyladipic acid. The subsequent conversion of this diacid to a dinitrile is a crucial step, which is then followed by hydrogenation to form the final diamine precursor.
The concluding step in the conventional synthesis of TMDI is the phosgenation of the trimethyl-1,6-hexanediamine. This reaction, a common industrial method for producing isocyanates, involves treating the diamine with phosgene (B1210022) to convert the amine groups into isocyanate groups, yielding the final TMDI product.
Table 1: Conventional Synthesis Pathway of Trimethylhexamethylene Diisocyanate Isomers
| Step | Reactant(s) | Product | Description |
| 1 | Isophorone | Trimethylcyclohexanol | Hydrogenation of the cyclic ketone. |
| 2 | Trimethylcyclohexanol, Nitric Acid | Trimethyladipic Acid | Oxidation of the alcohol to a dicarboxylic acid. |
| 3 | Trimethyladipic Acid | Trimethyladipic Acid Dinitrile | Conversion of carboxylic acid groups to nitrile groups. |
| 4 | Trimethyladipic Acid Dinitrile | Trimethyl-1,6-hexanediamine | Hydrogenation of the dinitrile to the corresponding diamine. |
| 5 | Trimethyl-1,6-hexanediamine, Phosgene | Trimethylhexamethylene Diisocyanate | Phosgenation of the diamine to form the diisocyanate. |
Innovative and Sustainable Synthetic Routes for Aliphatic Diisocyanates
In response to growing environmental and safety concerns associated with conventional isocyanate production, significant research efforts are being directed towards the development of innovative and sustainable synthetic routes. These new approaches focus on eliminating the use of hazardous reagents like phosgene and utilizing renewable resources.
The avoidance of phosgene, a highly toxic chemical, is a primary driver in the development of greener isocyanate synthesis. Several phosgene-free routes are being explored for the production of aliphatic diisocyanates. One prominent method involves the thermal decomposition of carbamates. In this process, the corresponding diamine is first reacted with an alcohol to form a dicarbamate, which is then heated to yield the diisocyanate and regenerate the alcohol.
Another significant phosgene-free approach is the Curtius rearrangement. This reaction involves the conversion of a carboxylic acid to an acyl azide (B81097), which then rearranges upon heating to form the isocyanate. While effective, the use of potentially explosive azide intermediates requires careful handling.
Processes utilizing dimethyl carbonate (DMC) or urea (B33335) as carbonyl sources are also gaining traction. These methods offer a safer alternative to phosgene for the conversion of amines to isocyanates, often proceeding through a carbamate (B1207046) intermediate.
The transition towards a bio-based economy has spurred research into the use of renewable feedstocks for the production of diisocyanates. Vegetable oils, lignin (B12514952), and furan-based compounds are being investigated as potential starting materials. These bio-based resources can be chemically transformed into diamines or other precursors suitable for conversion into diisocyanates.
The principles of green chemistry are central to these new synthetic strategies. This includes the use of renewable feedstocks, the elimination of hazardous reagents and solvents, and the design of energy-efficient processes. The development of bio-based diisocyanates not only reduces the reliance on fossil fuels but also has the potential to create novel isocyanate structures with unique properties. While the direct synthesis of 1,6-diisocyanato-2,4,4-trimethylhexane from bio-based sources is still an area of active research, the broader advancements in renewable diisocyanate production pave the way for more sustainable manufacturing of this important chemical.
Derivatization Strategies of this compound for Functional Monomers
The reactive isocyanate groups of this compound make it a versatile building block for the synthesis of a variety of functional monomers. These derivatization strategies are particularly prominent in the fields of dental materials and supramolecular chemistry.
A significant application of TMDI is in the synthesis of urethane-dimethacrylate (UDMA) monomers, which are widely used in dental restorative composites. nih.govbiosynth.commdpi.comrsc.orgnih.gov The synthesis typically involves the reaction of the diisocyanate groups of TMDI with the hydroxyl groups of a methacrylate-containing alcohol, most commonly 2-hydroxyethyl methacrylate (B99206) (HEMA). mdpi.comresearchgate.netcjps.org
The reaction is an addition polymerization where the two isocyanate groups of a TMDI molecule react with two molecules of HEMA. cjps.org This results in a larger monomer with two terminal methacrylate groups that can undergo photopolymerization to form a cross-linked polymer network, which constitutes the matrix of the dental composite. The aliphatic nature of the TMDI backbone imparts flexibility and toughness to the resulting polymer. cjps.org
Research in this area has also explored the use of other oligoethylene glycol monomethacrylates with varying chain lengths to modify the properties of the resulting UDMA monomers, such as viscosity, polymerization shrinkage, and water sorption. rsc.orgnih.gov
Table 2: Key Reactants in the Synthesis of Urethane-Dimethacrylate Monomers from TMDI
| Reactant | Role |
| Trimethylhexamethylene Diisocyanate (TMDI) | Diisocyanate backbone providing flexibility. |
| 2-Hydroxyethyl Methacrylate (HEMA) | Provides hydroxyl group for reaction with isocyanate and methacrylate group for polymerization. |
| Oligoethylene Glycol Monomethacrylates | Alternative to HEMA to tailor monomer properties. |
| Stannous Octoate / Dibutyltin (B87310) Dilaurate (DBTDL) | Catalyst for the urethane-forming reaction. |
The principles of supramolecular chemistry, which involve the assembly of molecules through non-covalent interactions, offer a pathway to create dynamic and responsive materials. Isocyanates, with their ability to form strong hydrogen-bonding motifs like ureas and urethanes, are valuable building blocks in this field.
While the direct synthesis of supramolecular polymers from TMDI-derived monomers is an emerging area, the functionalization of TMDI is a key strategy. By reacting one or both isocyanate groups with molecules containing specific recognition units (e.g., hydrogen bond donors/acceptors), it is possible to create monomers capable of self-assembly into well-defined supramolecular structures.
A documented application of TMDI in this context is the surface functionalization of pre-formed supramolecular frameworks. For instance, TMDI has been used to coat the surface of a supramolecular framework (SMF), creating a polymer coating that enhances the stability of the framework. This demonstrates the potential of TMDI to be integrated into supramolecular systems, even if in a surface modification role. The development of TMDI-based monomers specifically designed for the bottom-up construction of supramolecular polymers remains a promising avenue for future research.
Polymerization Kinetics and Reaction Mechanisms Involving 1,6 Diisocyanato 2,4,4 Trimethylhexane
Fundamental Polyaddition Reactions in Polyurethane Formation
The cornerstone of polyurethane chemistry is the polyaddition reaction between an isocyanate and a hydroxyl group-containing compound, typically a polyol. This reaction forms the characteristic urethane (B1682113) linkage without the generation of by-products. The high reactivity of the isocyanate group drives this process, which can be influenced by various factors.
Kinetics of Isocyanate-Hydroxyl Group Reactions
The reaction between the isocyanate groups of 1,6-diisocyanato-2,4,4-trimethylhexane and the hydroxyl groups of a polyol is a nucleophilic addition. The rate of this reaction is influenced by the electrophilicity of the isocyanate's carbon atom and the nucleophilicity of the hydroxyl group's oxygen atom. The steric hindrance around the reactive sites also plays a significant role. Due to the trimethyl substitution on the hexane (B92381) backbone, the isocyanate groups of TMDI may exhibit different reactivities compared to linear aliphatic diisocyanates like hexamethylene diisocyanate (HDI).
Generally, the uncatalyzed reaction of aliphatic isocyanates with alcohols is relatively slow at room temperature. The reaction kinetics can often be described by a second-order rate law, being first order with respect to both the isocyanate and hydroxyl concentrations. However, as the reaction progresses, the formation of urethane groups can lead to autocatalysis, where the urethane product itself accelerates the reaction, causing a deviation from simple second-order kinetics. researchgate.net
Influence of Polyol Structure and Molecular Weight on Reaction Rates
The structure and molecular weight of the polyol are critical determinants of the polymerization kinetics.
Polyol Structure: The two primary classes of polyols used in polyurethane production are polyether polyols and polyester (B1180765) polyols.
Polyether polyols , such as polypropylene (B1209903) glycol (PPG), generally exhibit lower reactivity with isocyanates compared to polyester polyols. This is attributed to the lower polarity and hydrogen-bonding capability of the ether linkages, which makes the hydroxyl groups less available for reaction.
Polyester polyols , on the other hand, contain ester groups that can participate in hydrogen bonding, thereby activating the terminal hydroxyl groups and increasing their reactivity towards isocyanates.
Studies on other aliphatic diisocyanates, such as hexamethylene diisocyanate (HDI), have shown that the reaction kinetics are well-described by models that account for the influence of the polyol's molecular weight. researchgate.net
Impact of Catalytic Systems on Reaction Selectivity and Efficiency
Catalysts are almost always employed in polyurethane formulations to accelerate the curing process and to control the selectivity between the primary urethane-forming reaction and various side reactions. The choice of catalyst is critical in tailoring the final properties of the polyurethane derived from this compound.
Commonly used catalysts in polyurethane chemistry include:
Tertiary Amines: These catalysts, such as 1,4-diazabicyclo[2.2.2]octane (DABCO), function by activating the hydroxyl group through the formation of a hydrogen-bonded complex, making it more nucleophilic. Computational studies have shown that amine catalysts significantly lower the activation energy of the urethane formation reaction. mdpi.comnih.gov
Organometallic Compounds: Tin compounds, such as dibutyltin (B87310) dilaurate (DBTDL), are highly efficient catalysts that activate the isocyanate group, making it more susceptible to nucleophilic attack by the hydroxyl group. Bismuth and zinc carboxylates are also used as catalysts. ias.ac.in
The selectivity of a catalyst is its ability to promote the desired isocyanate-hydroxyl reaction over competing side reactions. For instance, certain catalysts may favor the formation of allophanates or isocyanurates at elevated temperatures. The efficiency of a catalyst is determined by the extent to which it increases the reaction rate at a given concentration and temperature. For a given diisocyanate like TMDI, the specific choice of catalyst and its concentration will be crucial in dictating the polymerization pathway and the final network structure. paint.org
Competing and Secondary Reactions in Trimethylhexamethylene Diisocyanate Polymerizations
In addition to the primary urethane-forming reaction, several secondary reactions can occur during the polymerization of this compound, particularly at elevated temperatures or in the presence of specific catalysts. These reactions can lead to branching and cross-linking, significantly impacting the properties of the final polyurethane.
Allophanate (B1242929) and Biuret (B89757) Formation Pathways
Allophanate Formation: Urethane groups, once formed, contain an N-H bond that can further react with another isocyanate group. This reaction results in the formation of an allophanate linkage, which introduces a branch point in the polymer chain. This reaction is generally reversible and is favored by high temperatures and an excess of isocyanate. researchgate.net The formation of allophanates increases the crosslink density of the polyurethane network, leading to harder and more rigid materials. Certain catalysts, such as tin and bismuth compounds, can promote allophanate formation. google.com
Biuret Formation: In a similar fashion, if urea (B33335) linkages are present in the system (for instance, from the reaction of isocyanates with water), the N-H bonds of the urea group can react with isocyanates to form biuret linkages. This also introduces branching and increases the crosslink density. The formation of biuret structures is often associated with the reaction of isocyanates with trace amounts of water, which first forms an unstable carbamic acid that decomposes to an amine and carbon dioxide. The amine then rapidly reacts with another isocyanate to form a urea linkage.
Isocyanate Dimerization and Trimerization (Isocyanurate and Uretdione Formation)
Isocyanate groups can react with each other, especially in the presence of specific catalysts, to form cyclic dimers and trimers.
Dimerization (Uretdione Formation): Two isocyanate molecules can react to form a four-membered ring structure known as a uretdione. This reaction is typically reversible, with the uretdione ring capable of dissociating back into two isocyanate groups upon heating. This property can be utilized in blocked isocyanate systems.
Trimerization (Isocyanurate Formation): Three isocyanate molecules can cyclize to form a highly stable six-membered ring called an isocyanurate (or more formally, a 1,3,5-triazine-2,4,6-trione). This trimerization reaction is a key method for producing polyisocyanurate (PIR) foams, which are known for their excellent thermal stability and fire resistance. The formation of isocyanurate rings introduces a trifunctional crosslink point, leading to a highly crosslinked and rigid network. nih.gov A variety of catalysts, including quaternary ammonium (B1175870) carboxylates, can be used to promote the trimerization of aliphatic diisocyanates like TMDI. mdpi.com
The competition between these primary and secondary reactions is a critical aspect of polyurethane synthesis. By carefully controlling the stoichiometry of reactants, reaction temperature, and the type and concentration of the catalyst, the desired polymer architecture and properties can be achieved.
Autocatalytic and Self-Accelerating Phenomena in Diisocyanate Reactions
The polymerization of diisocyanates, such as this compound (TMDI), with polyols to form polyurethanes is a complex process. The reaction rate is not only influenced by external factors like temperature and catalysts but can also be accelerated by the products of the reaction itself. This phenomenon is known as autocatalysis.
In the context of urethane formation, the urethane group (-NH-CO-O-) formed during the reaction can act as a catalyst for subsequent reactions between the isocyanate and hydroxyl groups. This self-acceleration is a key characteristic of many polyurethane polymerizations. The general reactivity of isocyanate groups increases in the order of secondary aliphatic < primary aliphatic < aromatic, placing TMDI in the category of primary aliphatic diisocyanates.
The mechanism of this autocatalysis is generally believed to involve the formation of an intermediate complex. The urethane group, through hydrogen bonding, can activate the hydroxyl group of the alcohol, making it more nucleophilic and thus more reactive towards the electrophilic carbon of the isocyanate group. This leads to an increase in the reaction rate as the concentration of urethane groups builds up in the system.
While the principle of autocatalysis in urethane chemistry is well-established, detailed, publicly available research specifically quantifying the autocatalytic effect for this compound is limited. Kinetic studies on other aliphatic diisocyanates, such as hexamethylene diisocyanate (HDI) and isophorone (B1672270) diisocyanate (IPDI), have demonstrated this self-accelerating behavior, but direct extrapolation of their kinetic parameters to TMDI is not scientifically rigorous due to structural differences. The presence of trimethyl substitution on the hexane chain in TMDI can influence the steric hindrance and electronic effects at the isocyanate groups, which would, in turn, affect the reaction kinetics.
The general kinetic model for an autocatalytic urethane reaction can be described by a rate equation that includes terms for both the non-catalyzed and the catalyzed pathways. A simplified representation of such a model is:
Rate = k1[NCO][OH] + k2[NCO][OH][Urethane]
Where:
[NCO] is the concentration of isocyanate groups.
[OH] is the concentration of hydroxyl groups.
[Urethane] is the concentration of the formed urethane groups.
k1 is the rate constant for the non-catalyzed reaction.
k2 is the rate constant for the autocatalytic reaction.
The values of k1 and k2 would be specific to the particular diisocyanate and polyol system and the reaction conditions. The table below illustrates hypothetical data to demonstrate how the reaction rate might change with increasing urethane concentration in an autocatalytic process.
Table 1: Hypothetical Influence of Urethane Concentration on the Rate of a Diisocyanate-Polyol Reaction
| Urethane Concentration (mol/L) | Initial Non-Catalyzed Rate (Arbitrary Units) | Autocatalytic Contribution (Arbitrary Units) | Total Reaction Rate (Arbitrary Units) |
| 0.0 | 1.0 | 0.0 | 1.0 |
| 0.1 | 1.0 | 0.5 | 1.5 |
| 0.2 | 1.0 | 1.0 | 2.0 |
| 0.3 | 1.0 | 1.5 | 2.5 |
| 0.4 | 1.0 | 2.0 | 3.0 |
| 0.5 | 1.0 | 2.5 | 3.5 |
This table is for illustrative purposes only and does not represent experimental data for this compound.
Further research with a specific focus on the polymerization kinetics of this compound would be necessary to determine the precise rate constants and the extent of autocatalytic and self-accelerating phenomena for this particular compound. Such studies would be valuable for the precise control of polymerization processes and the tailoring of the final properties of polyurethane materials derived from TMDI.
Macromolecular Architecture and Structure Property Correlations of 1,6 Diisocyanato 2,4,4 Trimethylhexane Derived Polymers
Microphase Separation and Domain Structure in Polyurethanes
Polyurethane properties are intrinsically linked to their two-phase microstructure, which arises from the thermodynamic incompatibility between the dissimilar hard and soft segments. researchgate.netcityu.edu.hk The hard segments, formed by the reaction of a diisocyanate (like TMDI) and a chain extender, are typically polar and capable of strong intermolecular interactions, such as hydrogen bonding. The soft segments consist of long, flexible polyol chains with low glass transition temperatures. gantrade.com This chemical disparity drives a microphase separation, leading to the formation of hard domains dispersed within a continuous soft matrix, a phenomenon crucial for the elastomeric behavior of these materials. pitt.edumdpi.com
The segregation of hard and soft segments is a defining characteristic of segmented polyurethanes. The hard domains act as physical crosslinks and reinforcing fillers, imparting mechanical strength and dimensional stability, while the amorphous soft phase provides flexibility and elasticity. gantrade.commdpi.com The degree of phase separation is a critical parameter that dictates the bulk properties of the polymer. nih.gov
Several factors govern the extent of this segregation, including the chemical structure of the diisocyanate. Aliphatic diisocyanates, such as TMDI, generally lead to a higher degree of microphase separation compared to their aromatic counterparts. This is attributed to the greater flexibility of the aliphatic molecular chain, which allows for more efficient packing and organization of the segments. mdpi.com However, the asymmetric nature of the TMDI molecule, with its methyl group branching, can disrupt the regular packing of the hard segments. This structural irregularity may hinder crystallization within the hard domains, leading to a more amorphous morphology compared to polyurethanes derived from symmetric linear diisocyanates like 1,6-hexamethylene diisocyanate (HDI). mdpi.com The strength of hydrogen bonding between the N-H groups of the urethane (B1682113) linkage and carbonyl groups is a primary driver for hard segment aggregation. researchgate.net The extent of these interactions versus competitive hydrogen bonding between hard and soft segments also plays a vital role in the final phase morphology. nih.gov
Polyol Selection: The choice of polyol (e.g., polyester (B1180765), polyether, or polycarbonate diols) influences the polarity and solubility parameter of the soft segment. A greater mismatch in polarity between the TMDI-based hard segment and the polyol soft segment enhances thermodynamic incompatibility, promoting a more distinct phase separation. utwente.nl Increasing the molecular weight of the polyol generally leads to improved phase separation, as longer soft segment chains have a reduced miscibility with the hard domains. gantrade.com
Chain Extender: Low-molecular-weight diols or diamines used as chain extenders react with TMDI to complete the hard segment. The structure of the chain extender affects the packing efficiency and potential crystallinity of the hard domains. For instance, using a short, symmetric diol can promote more ordered hard segment domains.
Hard-to-Soft Segment Ratio: Increasing the proportion of the hard segment (TMDI and chain extender) generally enhances the degree of phase separation and leads to more defined and interconnected hard domains. utwente.nl This, in turn, influences mechanical properties, typically increasing hardness and modulus.
The following table illustrates how diisocyanate structure, a key monomer component, affects microphase separation and related properties in polyurethanes, providing context for the expected behavior of TMDI.
| Diisocyanate Type | Chemical Structure | Expected Phase Separation | Hard Domain Ordering | Resulting Polymer Characteristics |
|---|---|---|---|---|
| Aromatic (e.g., MDI) | Rigid, symmetric | Strong | High (often crystalline) | High tensile strength, high hardness |
| Linear Aliphatic (e.g., HDI) | Flexible, symmetric | Stronger than aromatic | High (crystalline) | Good mechanical strength, good flexibility |
| Cycloaliphatic (e.g., IPDI) | Rigid, asymmetric | Moderate to Strong | Lower (amorphous) | Good toughness, high transparency |
| Branched Aliphatic (e.g., TMDI) | Flexible, asymmetric | Strong | Lower (amorphous) | Good flexibility, potentially lower modulus than HDI-based PUs |
Design and Synthesis of Branched and Hyperbranched Polyurethane Structures
Introducing branching into the polymer architecture is a powerful strategy for modifying the viscoelastic properties, solubility, and processing behavior of polyurethanes. This can be achieved through the use of multifunctional monomers that create non-linear connections in the polymer backbone.
While TMDI is a difunctional monomer and primarily forms linear polymer chains, it is utilized in syntheses designed to create branched and crosslinked networks. This is typically accomplished by reacting TMDI with a polyol component that has a functionality greater than two. For example, in the synthesis of polyurethane coatings, TMDI can be reacted with a trifunctional alcohol like trimethylolpropane (B17298) (TMP) in the first step to form an isocyanate-terminated prepolymer. researchgate.net This prepolymer is then reacted with branched polyester polyols. In this system, the branching points are introduced by the TMP and the branched polyol, while TMDI acts as the linking agent that builds the polyurethane network. researchgate.net
Another pathway to create branched structures is through the trimerization of isocyanate groups to form isocyanurate rings. This reaction converts three difunctional isocyanate molecules into a trifunctional crosslinking point, leading to a highly crosslinked poly(urethane-isocyanurate) network. utwente.nl This method is particularly effective for creating materials with high thermal and chemical resistance.
The introduction of branches into a polymer structure has a profound impact on its molecular dynamics and ability to crystallize. These effects are directly related to the density of branch points and the length of the side chains.
Crystallization: Branching significantly disrupts the ability of polymer chains to pack into an ordered, crystalline lattice. researchgate.net Branches act as defects that inhibit both the nucleation and growth of crystals. ippi.ac.ir Consequently, an increase in branching density typically leads to a decrease in the degree of crystallinity, melting temperature, and the rate of crystallization. The length of the branches also plays a role; longer branches can be more effective at disrupting crystallization. This reduction in crystallinity results in polymers that are generally less dense, more transparent, and have lower tensile strength compared to their linear counterparts. researchgate.net
The table below summarizes the general effects of increasing branch density on key polymer properties, which are applicable to polyurethane systems derived from TMDI.
| Polymer Property | Effect of Increasing Branch Density | Underlying Mechanism |
|---|---|---|
| Crystallinity | Decreases | Branches disrupt the regular chain packing required for crystal formation. researchgate.net |
| Melting Temperature (Tm) | Decreases | Lower crystallinity and less perfect crystal structures require less energy to melt. |
| Glass Transition Temperature (Tg) | Variable | Can increase due to restricted backbone motion or decrease due to plasticization from flexible side chains. |
| Melt Viscosity | Decreases (at high shear rates) | Branched polymers are more compact and have fewer entanglements than linear polymers of similar molecular weight. |
| Density | Decreases | Less efficient chain packing leads to lower overall density. |
Advanced Applications and Research Frontiers for Polymers Based on 1,6 Diisocyanato 2,4,4 Trimethylhexane
High-Performance Polyurethane Systems for Coatings, Adhesives, and Elastomers
Polyurethanes (PUs) derived from aliphatic diisocyanates like TMDI are renowned for their resistance to degradation from ultraviolet (UV) light and weathering, making them superior to their aromatic counterparts for applications requiring color stability and long-term outdoor durability. evonik.comkorozyonuzmani.com The specific molecular structure of TMDI provides a unique set of properties that are leveraged in high-performance coatings, adhesives, and elastomers.
TMDI is a linear aliphatic diisocyanate that imparts flexible segments into the polyurethane backbone, a contrast to the rigidity offered by cycloaliphatic diisocyanates. evonik.com The presence of three methyl groups on the hexane (B92381) chain introduces branching that effectively hinders crystallization, a common issue with other linear aliphatic diisocyanates like hexamethylene diisocyanate (HDI). evonik.com This results in prepolymers with low viscosity and excellent compatibility with a wide range of solvents and other resin components, such as polyols. evonik.comresearchgate.net
In the formulation of coatings, TMDI is used to manufacture urethane-modified resins for systems that cure via heat, moisture, or radiation. evonik.com Research has demonstrated the synthesis of polyurethane coatings via a prepolymer method, where TMDI is first reacted with trimethylolpropane (B17298) (TMP) to form a prepolymer, which is then cured with a branched polyester (B1180765) polyol. researchgate.net The resulting coatings benefit from the non-oxidizing nature of the aliphatic isocyanate, leading to excellent long-term performance. researchgate.net Key properties of TMDI-based polyurethane systems include high flexibility, light stability, weather resistance, and low glass-transition temperatures. evonik.com
While specific studies focusing solely on TMDI-based adhesives and elastomers are less common, the inherent properties of TMDI-derived polyurethanes—such as high flexibility, good mechanical strength, and weatherability—make them suitable raw materials for these demanding applications. evonik.comspecialchem.com
| Property | Description | Advantage in Application |
|---|---|---|
| High Flexibility | The linear structure of the TMDI molecule imparts flexible segments into the polymer backbone. evonik.com | Ideal for coatings on non-rigid substrates and for producing elastomers with high elongation. |
| Low Viscosity Prepolymers | TMDI-based prepolymers exhibit low viscosity, facilitating easier processing and formulation. evonik.com | Allows for higher solids content in coatings, reducing VOCs, and simplifies the manufacturing of complex parts. evonik.com |
| Low Crystallization Tendency | The branched methyl groups disrupt chain packing, preventing crystallization. evonik.com | Ensures stable quality and clarity in liquid resins and prevents solidification during storage, unlike unbranched alternatives like HDI. evonik.com |
| Light Stability & Weatherability | As an aliphatic diisocyanate, it does not yellow or degrade upon exposure to UV light. evonik.com | Essential for durable, color-stable topcoats in automotive, aerospace, and architectural applications. |
| Good Compatibility | Shows excellent compatibility with various solvents and polyols used in polyurethane chemistry. evonik.com | Provides formulators with greater versatility to combine TMDI with other diisocyanates or resins to achieve specific properties. evonik.com |
Biomedical Materials Development: Focus on Dental Resin Formulations
In biomedical applications, particularly in dentistry, polymers derived from this compound are valued for their mechanical properties and potential for functionalization. The reaction of TMDI with hydroxyalkyl methacrylates is a key route to synthesizing urethane-dimethacrylate (UDMA) resins, which are important components in dental composites. mdpi.commdpi.com
The most common UDMA monomer used in dentistry is 1,6-bis(methacryloyloxy-2-ethoxycarbonylamino)-2,4,4-trimethylhexane, derived from the reaction of TMDI and 2-hydroxyethyl methacrylate (B99206) (HEMA). mdpi.comgallaghercorp.com This monomer is a frequent alternative to bisphenol A-based dimethacrylates (e.g., Bis-GMA). mdpi.comgallaghercorp.com While UDMA has a lower viscosity than Bis-GMA, it is still often mixed with less viscous reactive diluents to achieve optimal handling characteristics for dental composites. mdpi.com
A significant challenge for dental composites is their performance in the moist oral environment. Polymers based on the UDMA molecule can exhibit hydrophilic behavior due to the presence of two urethane (B1682113) groups, leading to water sorption. mdpi.com This can result in hydrolytic degradation and dimensional instability of the dental restoration over time. mdpi.com To address this, research has focused on synthesizing modified UDMA monomers. One effective strategy involves incorporating pendant hydrophobic substituents into the monomer backbone. ntmdt-si.com Studies have shown that introducing pendant ethyl or phenyl methoxy groups can significantly reduce water uptake by 30% and 40%, respectively, compared to the standard UDMA monomer. ntmdt-si.com This modification enhances the long-term stability of the composite material. mdpi.comntmdt-si.com
| Composite System | Water Sorption Reduction (vs. UDMA) | Water Solubility Reduction (vs. UDMA) | Key Finding |
|---|---|---|---|
| UDMA with Pendant Ethyl Groups | ~30% | Significant reduction | Incorporating hydrophobic side groups is an effective method to reduce water sorption and solubility. ntmdt-si.com |
| UDMA with Pendant Phenyl Methoxy Groups | ~40% | Not significant | Aromatic hydrophobic groups are more effective at reducing water uptake than aliphatic ones in this context. ntmdt-si.com |
Secondary caries, caused by bacterial activity at the margin of a dental restoration, is a primary reason for restoration failure. evonik.com This has driven the development of dental composites with inherent antibacterial properties. A promising approach is the incorporation of quaternary ammonium (B1175870) compounds (QACs) into the polymer matrix. QACs can be copolymerized with other dimethacrylates, preventing them from leaching out over time, which is a common problem with physically admixed antibacterial agents. evonik.com
Researchers have successfully synthesized novel urethane-dimethacrylate monomers containing two quaternary ammonium groups, using 2,4,4-trimethylhexamethylene diisocyanate (TMDI) as a core component. evonik.com The synthesis involves a multi-step process where a precursor containing a tertiary amine is first synthesized and then quaternized with an alkyl halide (e.g., 1-bromohexadecane) before being reacted with TMDI. evonik.com The resulting monomer possesses both polymerizable methacrylate groups and antibacterial quaternary ammonium functionalities. Copolymers containing these specialized monomers have demonstrated significant antibacterial activity against common oral bacteria like S. aureus and E. coli. specialchem.com
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Minimum Bactericidal Concentration (MBC) |
|---|---|---|
| S. aureus | 6.25 mg/mL | 12.5 mg/mL |
| E. coli | 6.25 mg/mL | 12.5 mg/mL |
Data derived from copolymers containing a quaternary ammonium urethane-dimethacrylate based on TMDI with a 10-carbon N-alkyl substituent. specialchem.com
Smart Polymeric Materials and Responsive Systems
"Smart" polymers that can respond to external stimuli, such as damage or heat, represent a major frontier in materials science. Polyurethanes are a key platform for developing such materials due to the versatility of their chemistry, particularly the hydrogen bonding within their hard segments. mdpi.com
Intrinsic self-healing polymers are designed with dynamic or reversible bonds that can break and reform, allowing the material to repair damage. researchgate.net In polyurethanes, hydrogen bonds between the urethane groups in the hard segments are a common source of this dynamic behavior. mdpi.com By carefully designing the polymer architecture, materials can be created that recover their mechanical properties after being cut or scratched, often with the application of a mild stimulus like heat. mdpi.comnih.gov
While significant progress has been made in self-healing polyurethanes, research has largely concentrated on systems built from common aromatic diisocyanates like MDI and TDI, or other aliphatic diisocyanates such as IPDI and HMDI. mdpi.com These studies have systematically investigated how the isocyanate structure affects hydrogen bonding, phase separation, and ultimately, healing efficiency. mdpi.com The application of these principles to systems based on this compound is a potential area for future exploration. The inherent flexibility imparted by TMDI could offer unique properties in self-healing elastomers.
A major environmental challenge with traditional thermoset polyurethanes is that their permanently cross-linked chemical structure prevents them from being melted and reprocessed, making them difficult to recycle. mdpi.com Covalent Adaptable Polyurethanes (CAPUs), a class of dynamic polymer networks, address this limitation by incorporating reversible covalent bonds into their structure. mdpi.comnih.gov
These dynamic bonds, such as those from Diels-Alder reactions, transcarbamoylation, or boronic esters, can be triggered to dissociate and reform upon heating. mdpi.comnih.gov This allows the cross-linked network to flow like a thermoplastic at elevated temperatures, enabling it to be remolded and reprocessed, before reforming the permanent network upon cooling. mdpi.commdpi.com This approach combines the robust performance of thermosets with the recyclability of thermoplastics. As with self-healing materials, the development of CAPUs has primarily focused on other diisocyanates. mdpi.com Integrating dynamic covalent chemistries into polyurethane networks derived from this compound remains a promising research frontier to create high-performance, flexible, and sustainable materials.
Integration into Composite Materials and Nanostructured Hybrids
Information regarding the specific use of polymers derived from this compound in composite materials and nanostructured hybrids is not available in the reviewed literature.
Supramolecular Macrostructure Formation with Carbon Nanotubes
There is no available research or data on the formation of supramolecular macrostructures involving polymers based on this compound and carbon nanotubes.
Computational Chemistry and Modeling of 1,6 Diisocyanato 2,4,4 Trimethylhexane Systems
Reaction Mechanism Simulations and Kinetic Predictions
The reaction of isocyanate groups with nucleophiles, particularly the hydroxyl groups of polyols, is the fundamental step in polyurethane formation. Computational quantum chemistry methods are employed to investigate the mechanisms of these reactions in detail.
Detailed theoretical investigations into isocyanate chemistry often utilize high-level quantum-chemical methods. rsc.orgchemrxiv.org For instance, methods like Density Functional Theory (DFT) and the Domain-based Local Pair Natural Orbital Coupled Cluster (DLPNO-CCSD(T)) are used to perform highly accurate studies of reaction mechanisms, such as rearrangements and cycloadditions involving the isocyanate group. rsc.orgchemrxiv.org These simulations can elucidate the structures of reactants, transition states, and products, providing a step-by-step map of the reaction pathway.
Kinetic predictions are a crucial output of these simulations. By calculating the energy barriers (activation energies) associated with each step of a proposed mechanism, researchers can predict reaction rates. Kinetic studies for polyurethane formation have been conducted on various diisocyanates, such as hexamethylene diisocyanate (HDI) and 4,4′-diphenylmethane diisocyanate (MDI), reacting with chain extenders like 1,4-butanediol. researchgate.net In such studies, rate constants for the interactions between the different functional groups are calculated. researchgate.net It has been observed that the reactivity of different diisocyanates can vary significantly, and this reactivity can be influenced by the presence of catalysts. researchgate.net For asymmetric molecules, catalysts can help to level off the reactivities of the different functional groups. researchgate.net While specific kinetic models for 1,6-diisocyanato-2,4,4-trimethylhexane are not extensively detailed in the literature, the established methodologies are directly applicable. The asymmetric nature and steric hindrance from the trimethyl groups on the hexane (B92381) backbone are expected to influence the relative reactivity of the two isocyanate groups, a hypothesis that can be rigorously tested through simulation.
Table 1: Illustrative Kinetic Parameters for Diisocyanate Reactions This table presents representative data for the type of kinetic parameters obtained from studies on common diisocyanates, demonstrating the effect of structure on reactivity.
| Diisocyanate | Co-reactant | Catalyst | Rate Constant (Illustrative) | Citation |
| Hexamethylene Diisocyanate (HDI) | 1,4-Butanediol | None | k₁ | researchgate.net |
| 4,4′-Diphenylmethane Diisocyanate (MDI) | 1,4-Butanediol | None | k₂ (> k₁) | researchgate.net |
| Tolylene 2,4-diisocyanate (TDI) | 1,4-Butanediol | None | k₃ (position-dependent) | researchgate.net |
| Tolylene 2,4-diisocyanate (TDI) | 1,4-Butanediol | Dibutyltin (B87310) dilaurate | k₄ (reactivity difference reduced) | researchgate.net |
Polymerization Process Modeling and Optimization
Modeling and simulation are vital for the design, optimization, and control of polymerization processes. core.ac.ukresearchgate.net These models provide a quantitative framework to understand how process conditions influence reaction kinetics, polymer structure, and ultimately, the final properties of the material. researchgate.net
The mathematical modeling of polymerization reactors involves developing a set of equations that describe the conservation of mass and energy, reaction kinetics, and the evolution of the polymer's molecular weight distribution. mdpi.com Both deterministic and stochastic modeling techniques are utilized to simulate polymerization processes and calculate the polymer microstructure as a function of monomer conversion and process conditions. researchgate.net These models are crucial for improving industrial production efficiency and product quality. researchgate.net For instance, models have been developed to describe the production of SBR and NBR elastomers in trains of continuous stirred-tank reactors (CSTRs). researchgate.net
In the context of polyurethanes derived from this compound, process modeling can be used to:
Optimize Reactor Conditions: Determine the optimal temperature, pressure, and reactant feed rates to achieve a desired molecular weight and conversion in the shortest time.
Control Polymer Microstructure: The unequal reactivity of the isocyanate groups, influenced by the molecule's asymmetric structure, can be managed by carefully controlling reaction conditions. Modeling helps in predicting and controlling the sequence of monomer addition and the resulting polymer architecture.
Scale-Up from Lab to Production: Process models are essential for translating laboratory-scale synthesis procedures to industrial-scale production, ensuring consistent product quality. mdpi.com
Table 2: Key Components of a Polymerization Process Model
| Model Component | Description | Objective |
| Kinetic Sub-model | Describes the rates of all chemical reactions: initiation, propagation, termination, and chain transfer. | Predict conversion, reaction rates, and heat generation. |
| Reactor Model | Represents the type of reactor (e.g., batch, CSTR) and its mixing and heat transfer characteristics. | Simulate the process under different operating conditions. |
| Property Model | Relates the polymer's molecular characteristics (e.g., molecular weight distribution) to macroscopic properties. | Predict final material properties and ensure they meet specifications. |
Predictive Modeling of Structure-Property Relationships
A central goal of computational polymer science is to establish clear relationships between a polymer's chemical structure and its macroscopic physical properties. psu.eduresearchgate.net This is achieved through techniques like Molecular Dynamics (MD) simulations and Quantitative Structure-Property Relationship (QSPR) modeling. researchgate.netnih.gov
Molecular dynamics simulations model the polymer at the atomistic level, simulating the motions and interactions of polymer chains over time. researchgate.net From these simulations, a wide range of properties can be calculated, including:
Mechanical Properties: Stress-strain behavior, Young's modulus, shear modulus, and bulk modulus. dtic.mil
Thermal Properties: Glass transition temperature (Tg) and thermal expansion coefficients.
Morphological Features: The degree of phase separation in segmented polyurethanes, which is critical for their elastomeric properties. researchgate.net
QSPR modeling is a statistical approach that correlates numerical features derived from the molecular structure, known as "molecular descriptors," with experimental properties. nih.gov Machine learning algorithms are often used to develop predictive models for properties like dielectric constant, refractive index, and glass transition temperature. nih.gov
For polyurethanes based on this compound, these modeling approaches can provide valuable insights. The specific structure of this diisocyanate—with its aliphatic backbone and asymmetric methyl group substitution—will directly influence the properties of the resulting polymer. For example:
The bulky trimethyl groups can restrict chain packing and rotation, affecting properties like Tg and stiffness.
The asymmetry of the molecule can disrupt the formation of highly ordered hard-segment domains, which in turn influences the mechanical properties and thermal stability of the polyurethane elastomer. researchgate.net
Predictive modeling allows for the in silico exploration of these effects, enabling the rational design of new polymers with desired performance characteristics without the need for extensive experimental synthesis and testing. nih.gov
Table 3: Examples of Molecular Descriptors Used in QSPR for Polymers
| Descriptor Category | Example Descriptors | Related Property | Citation |
| Constitutional | Molecular weight, number of specific atoms | General physical properties | nih.gov |
| Topological | Connectivity indices, shape indices | Glass transition temperature, solubility | nih.gov |
| Geometrical | Molecular surface area, molecular volume | Cohesive energy, density | nih.gov |
| Quantum-Chemical | Dipole moment, polarizability | Dielectric constant, refractive index | nih.gov |
Sustainability and Circular Economy Aspects of 1,6 Diisocyanato 2,4,4 Trimethylhexane Derived Materials
Integration of Bio-Based 1,6-Diisocyanato-2,4,4-trimethylhexane and Polyols
Bio-polyols can be sourced from a variety of renewable feedstocks, each offering unique properties to the resulting polyurethane. The main categories include:
Vegetable Oils: Natural oils extracted from plants like castor, soy, palm, and rapeseed are rich in triglycerides, which can be chemically modified through processes like epoxidation, hydroxylation, or transesterification to introduce the necessary hydroxyl (-OH) groups for reaction with isocyanates. pjoes.com
Lignocellulosic Biomass: As the most abundant form of biomass, materials like wood, straw, and agricultural residues can be converted into liquid polyols. pjoes.commdpi.com This is typically achieved through liquefaction or oxypropylation, which break down the complex structures of cellulose, hemicellulose, and lignin (B12514952) into smaller, hydroxyl-functional molecules. pjoes.com
Carbohydrates: Starches and sugars are also viable feedstocks for producing bio-polyols. pjoes.com
The integration of these bio-polyols with this compound allows for the creation of "greener" polyurethanes with a wide range of properties suitable for applications such as foams, coatings, and elastomers. purplan.com
| Feedstock Source | Type of Bio-Polyol | Typical Conversion Process | Key Characteristics |
|---|---|---|---|
| Vegetable Oils (e.g., Castor, Soy) | Natural Oil Polyols (NOPs) | Epoxidation followed by ring-opening; Hydroformylation; Ozonolysis | Hydrophobic, good flexibility, variable functionality. pjoes.com |
| Lignocellulosic Biomass (e.g., Wood, Straw) | Lignin or Cellulose-based Polyols | Liquefaction; Oxypropylation | High functionality, potential for rigid structures. pjoes.commdpi.com |
| Carbohydrates (e.g., Starch, Sugars) | Starch/Sugar-based Polyols | Glycolysis; Oxypropylation | Can be tailored for both rigid and flexible applications. pjoes.com |
Non-Isocyanate Polyurethane (NIPU) Pathways as Sustainable Alternatives
The conventional synthesis of polyurethanes relies on the use of isocyanates, which are highly reactive and pose health and safety risks. In response, significant research has been dedicated to developing non-isocyanate polyurethane (NIPU) pathways. These routes offer a more sustainable and safer alternative by avoiding the use of toxic isocyanate monomers altogether. rsc.orgpjoes.comyoutube.com
The most prominent NIPU synthesis route involves a two-step process:
Formation of Cyclic Carbonates: An epoxy-functional precursor (often derived from bio-based sources like vegetable oils) is reacted with carbon dioxide (CO2) in a cycloaddition reaction. This step has the dual benefit of utilizing a greenhouse gas as a C1 building block. youtube.comrsc.org
Polyaddition with Amines: The resulting bis-cyclic carbonate is then reacted with a diamine or polyamine. The ring-opening reaction of the cyclic carbonate with the amine forms a β-hydroxyurethane linkage, which is the characteristic structural unit of these NIPUs, also known as polyhydroxyurethanes (PHUs). rsc.orgmdpi.comnih.gov
This pathway is inherently safer and more environmentally friendly. rsc.org The resulting NIPUs often exhibit enhanced chemical resistance, lower permeability, and improved thermal stability compared to their conventional counterparts. youtube.com
Another notable NIPU pathway is transurethanization . This polycondensation method involves the reaction between a carbamate (B1207046) (such as dimethyl carbonate, a greener substitute for phosgene) and a diol or diamine. rsc.org While some traditional carbamate production methods still involve toxic intermediates, newer routes are being developed to make this pathway more sustainable. rsc.org
| Pathway | Key Reactants | Primary Chemical Reaction | Sustainability Advantages | Challenges |
|---|---|---|---|---|
| Conventional Polyurethane | Diisocyanate + Polyol | Polyaddition | Mature technology, versatile properties. | Uses toxic isocyanates; moisture sensitive. rsc.org |
| NIPU (Cyclic Carbonate Route) | Bis-cyclic Carbonate + Diamine | Ring-opening polyaddition | Avoids isocyanates; utilizes CO2; moisture insensitive; improved chemical/thermal resistance. youtube.comrsc.orgnih.gov | Slower reaction kinetics; potentially lower molecular weight. rsc.org |
| NIPU (Transurethanization) | Dicarbamate + Diol/Diamine | Polycondensation | Can utilize greener monomers like dimethyl carbonate. rsc.org | Some routes may still involve phosgene-derived intermediates. rsc.org |
Advanced Recycling Technologies for Polyurethane Materials
The thermosetting nature of many polyurethane materials, including those derived from this compound, makes them challenging to recycle using conventional melt-processing techniques. To address this, advanced recycling technologies are crucial for creating a circular economy for PU waste.
Chemical recycling, or feedstock recycling, involves the depolymerization of polyurethane chains back into their constituent monomers or valuable oligomers. nih.gov These recovered materials can then be used to produce new, high-quality polymers, effectively closing the material loop. uantwerpen.be Several methods are prominent:
Glycolysis: This is the most commercially developed chemical recycling method for polyurethanes. mdpi.comnih.gov The process involves heating PU waste with a glycol (such as diethylene glycol or ethylene (B1197577) glycol) in the presence of a catalyst. mdpi.com This breaks the urethane (B1682113) bonds via a transesterification reaction, yielding a mixture of recovered polyols and aromatic amines. mdpi.comuclm.es The recovered polyol can be used as a substitute for virgin polyol in the production of new PU foams. mdpi.com
Hydrolysis: In this process, PU waste is treated with water or steam at high temperatures and pressures. youtube.comuantwerpen.be The reaction cleaves the urethane and urea (B33335) linkages, producing the original polyol, amines, and carbon dioxide. uantwerpen.beimenpol.com While effective, it can be energy-intensive. imenpol.com
Aminolysis & Acidolysis: Aminolysis uses amines to break down the PU structure, yielding polyols and substituted ureas. youtube.comnih.gov Acidolysis employs organic acids (e.g., maleic acid) to achieve depolymerization, which can be a rapid, solvent-free method to recover polyols and amine salts. nih.govrepsol.com
Mechanical recycling involves the physical processing of PU waste without altering its chemical structure. purplan.comnih.gov It is a simpler and often more cost-effective approach, though the resulting materials may have lower performance than the virgin polymer. imenpol.com
Grinding/Powdering: PU waste is ground into fine powders or granules. This regrind can be used as a filler material in the production of new PU parts or other composite materials. nih.govimenpol.com
Rebonding: This is a common method for flexible foam waste. The foam is shredded into small pieces, coated with a binder (often a polyurethane prepolymer), and then compressed under heat and pressure to form a new, dense block of "rebonded" foam. nih.govpengdepu.com This material is widely used for carpet underlay, sports mats, and sound insulation. purplan.compengdepu.com
Hot Compression Molding: For some PU materials, finely ground particles can be condensed under high pressure and temperature without additional binders to form new molded parts. nih.gov
A frontier in plastics recycling is the use of biological systems to break down polymer waste. While polyurethanes are generally resistant to biodegradation, research has identified specific microorganisms and enzymes capable of cleaving the bonds within the polymer structure. youtube.com
Microbial Degradation: Certain strains of bacteria (e.g., Pseudomonas, Bacillus) and fungi have been shown to use polyurethane as a source of carbon and nitrogen, particularly polyester-based PUs. researchgate.netanahuac.mx These microbes secrete enzymes that attack the polymer chain. researchgate.net
Enzymatic Degradation: The key to biological breakdown lies in enzymes. Hydrolases, such as esterases and proteases, are particularly effective. pjoes.comresearchgate.net Esterases target the ester linkages in polyester-based polyurethanes, which are more susceptible to enzymatic attack than the ether bonds in polyether-based PUs. researchgate.net Proteases can act on the urethane linkages. pjoes.com This research opens the door to future bioremediation and enzymatic recycling processes where specific enzymes could be used to selectively depolymerize PU waste into its basic building blocks under mild conditions. nih.govnih.gov
Design for Circularity: Developing Reprocessable and Thermally Adaptable Polyurethanes
The ultimate goal for a circular economy is to design materials that are inherently recyclable. For thermoset polyurethanes, this has led to the development of Covalent Adaptable Networks (CANs), often referred to as vitrimers. These materials combine the robust mechanical properties of traditional thermosets with the reprocessability of thermoplastics. mdpi.com
This is achieved by incorporating dynamic covalent bonds into the polymer network. mdpi.com Unlike the permanent cross-links in conventional thermosets, these dynamic bonds can break and reform upon the application of a stimulus, such as heat. rsc.org This allows the material to be reshaped, repaired, or recycled through thermal processing like compression molding, similar to a thermoplastic. mdpi.comacs.org
Key approaches to creating reprocessable polyurethanes include:
Incorporating Reversible Linkages: Introducing specific chemical moieties that form reversible bonds, such as acetal (B89532) or triazolinedione (TAD)-indole linkages, into the polymer backbone. rsc.orgacs.org When heated, these bonds reversibly dissociate, allowing the network to flow and be remolded. Upon cooling, the bonds reform, restoring the material's thermoset properties. acs.org
Exploiting Dynamic Urethane Chemistry: The urethane bond itself can exhibit dynamic behavior (transcarbamoylation or reversible dissociation) at elevated temperatures, especially in the presence of a catalyst or an excess of hydroxyl groups. northwestern.eduresearchgate.net By carefully designing the network chemistry, this inherent dynamism can be harnessed to create reprocessable materials without the need for additional reversible groups. northwestern.edu
These design strategies represent a paradigm shift, moving from a linear "take-make-dispose" model to a circular one where polyurethane materials can be efficiently reprocessed and reused, significantly enhancing their sustainability. mdpi.com
Future Research Directions and Emerging Opportunities
Exploration of Novel Synthetic Routes for Branched Aliphatic Diisocyanates with Tailored Reactivity
The industrial synthesis of diisocyanates has traditionally been dominated by the phosgenation process. However, safety and environmental concerns associated with phosgene (B1210022) have spurred research into alternative, safer synthetic routes. A significant area of future research lies in the development of non-phosgene pathways to branched aliphatic diisocyanates like TMDI, with a focus on tailoring their reactivity for specific applications.
One promising avenue is the application of the Curtius rearrangement. osti.gov This method involves the thermal decomposition of acyl azides, which can be derived from corresponding carboxylic acids. researchgate.net Recent advancements have demonstrated the use of flow chemistry for the Curtius rearrangement, which offers a safer and more scalable route by forming high-energy intermediates in situ and immediately converting them. osti.gov This approach could be adapted for the synthesis of TMDI from its corresponding diacid, potentially enabling the use of bio-based feedstocks. The synthesis of various chain-length diisocyanates has been successfully performed using flow chemistry systems. osti.gov
Future research could focus on optimizing reaction conditions and catalyst systems to improve yields and purity for branched diisocyanates. Furthermore, exploring enzymatic or chemo-enzymatic routes could lead to highly selective and sustainable synthesis processes. The development of these novel routes will not only enhance the safety and sustainability of TMDI production but also open up possibilities for creating new diisocyanates with precisely controlled structures and reactivities.
Table 1: Comparison of Synthetic Routes for Diisocyanates
| Synthetic Route | Advantages | Challenges |
|---|---|---|
| Phosgenation | Well-established, high yield | Use of highly toxic phosgene, harsh reaction conditions |
| Curtius Rearrangement | Non-phosgene route, potential for bio-based feedstocks | Use of potentially explosive azide (B81097) intermediates (mitigated by flow chemistry) |
| Hofmann Rearrangement | Non-phosgene route | Often requires stoichiometric amounts of reagents |
| Lossen Rearrangement | Non-phosgene route | Can have limited substrate scope |
Development of Advanced Polymer Architectures with Multi-functional Properties
The unique structure of TMDI, with its combination of linearity and branching, makes it an excellent candidate for the development of advanced polymer architectures with multi-functional properties. mdpi.com Future research is expected to focus on leveraging this structure to create polymers with tailored mechanical, thermal, and chemical properties.
The preparation of polymer composites is a key strategy to achieve high performance and functionalization. mdpi.com By incorporating functional fillers such as carbon nanotubes, metal oxides, or ceramic materials into a TMDI-based polyurethane matrix, it is possible to create materials with enhanced properties like high strength, light weight, and excellent insulation. mdpi.com Research in this area will likely explore the surface modification of fillers to improve their dispersion and interfacial bonding with the polymer matrix, which is crucial for achieving optimal performance. mdpi.com
Furthermore, the development of bio-inspired polymer structures and novel three-dimensional architectures is a promising research direction. researchgate.net TMDI can be used to create complex polymer networks, including interpenetrating polymer networks (IPNs) and dendritic polymers, which can exhibit unique properties such as self-healing, shape memory, and enhanced damping capabilities. researchgate.net The synthesis of thermoplastic polyurethanes (TPUs) with varying hard segment content derived from TMDI can lead to a wide range of elastomers with tunable mechanical and thermal properties. researchgate.net
Table 2: Potential Multi-functional Properties of TMDI-based Polymers
| Property | Enabling Feature | Potential Application |
|---|---|---|
| Self-Healing | Reversible cross-linking in the polymer network | Coatings, elastomers |
| Shape Memory | Controlled phase segregation of hard and soft segments | Smart textiles, biomedical devices |
| High Mechanical Strength | Reinforcement with nanofillers | Lightweight composites for automotive and aerospace |
| Enhanced Thermal Stability | Introduction of aromatic or cycloaliphatic moieties | High-performance adhesives and sealants |
| Biocompatibility | Use of bio-based polyols | Medical implants, drug delivery systems |
Predictive Simulation and Machine Learning for Accelerated Material Discovery
The traditional trial-and-error approach to materials discovery is often time-consuming and costly. controleng.com Predictive simulation and machine learning are emerging as powerful tools to accelerate the design and discovery of new materials. researchgate.net In the context of TMDI-based polymers, these computational approaches can be used to predict material properties and optimize formulations before any experimental work is conducted.
Molecular dynamics simulations can provide insights into the relationship between the molecular structure of TMDI-based polyurethanes and their macroscopic properties. controleng.com These simulations can help researchers understand how factors such as the degree of branching, the type of polyol used, and the hard segment content influence the mechanical strength, thermal stability, and chemical resistance of the final material.
Machine learning models can be trained on existing experimental data to predict the properties of new polymer formulations. controleng.com By building a comprehensive library of hypothetical polyimides from existing dianhydride and diamine/diisocyanate molecules, researchers have successfully used machine learning to identify promising candidates with superior properties. controleng.com This data-driven design framework can be applied to TMDI-based systems to rapidly screen a vast number of potential compositions and identify those with the most desirable characteristics for a given application. The integration of machine learning with molecular simulations can create a powerful workflow for the accelerated discovery of novel, high-performance polymers. researchgate.net
Scalable and Industrially Viable Sustainable Manufacturing Processes for TMDI-based Polymers
The transition towards a more sustainable chemical industry necessitates the development of scalable and economically viable manufacturing processes that minimize environmental impact. For TMDI-based polymers, future research will focus on several key areas to enhance their sustainability profile.
One area of focus is the use of renewable feedstocks. osti.gov Research into the synthesis of bio-based polyols and diols from sources like plant oils can significantly increase the renewable carbon content of the final polyurethane. researchgate.net The development of scalable routes to produce TMDI itself from bio-based precursors is a long-term goal that would greatly enhance the sustainability of its entire value chain.
Another important aspect is the development of energy-efficient and atom-economical polymerization methods. nih.gov This includes exploring catalyst-free polymerization reactions and processes that minimize or eliminate the use of solvents. nih.gov Additive manufacturing, or 3D printing, is also a promising technology for the sustainable production of TMDI-based polymer parts, as it can reduce material waste and enable the creation of complex geometries. researchgate.netmdpi.com
Finally, the end-of-life of TMDI-based polymers is a critical consideration. Research into chemical and enzymatic degradation pathways can lead to the development of biodegradable or recyclable polyurethanes. nih.gov By designing polymers with degradable linkages in their backbone, it may be possible to create a circular economy for these materials, where they can be broken down into their constituent monomers and repolymerized.
Q & A
Basic Research Questions
Q. What are the critical physical properties of 1,6-diisocyanato-2,4,4-trimethylhexane, and how are they experimentally determined?
- Methodological Answer : Key properties include LogP (2.10), boiling point (283.8°C), density (0.97 g/cm³), and flash point (114.6°C). These are determined via gas chromatography (GC) for purity, differential scanning calorimetry (DSC) for thermal transitions, and refractometry for refractive index (1.475). LogP is calculated using shake-flask or HPLC methods to assess hydrophobicity, influencing solvent selection for reactions .
Q. How does this compound function in polymer crosslinking reactions?
- Methodological Answer : It acts as a crosslinker in polyaddition reactions with hydroxyl-terminated precursors (e.g., star-shaped polyesters/polycaprolactones). The reaction is catalyzed by dibutyltin dilaurate (DBTDL), forming urethane bonds. Stoichiometric ratios of isocyanate (-NCO) to hydroxyl (-OH) groups are optimized (typically 1:1) to avoid under- or over-crosslinking, which impacts mechanical properties .
Q. What safety precautions are recommended for handling this compound in the laboratory?
- Methodological Answer : Due to its flash point (114.6°C) and isocyanate reactivity, use inert atmospheres (N₂/Ar), fume hoods, and personal protective equipment (gloves, goggles). Monitor airborne concentrations with Fourier-transform infrared (FTIR) spectroscopy. Store under dry conditions to prevent hydrolysis, which generates toxic amines .
Advanced Research Questions
Q. How do isomer mixtures (e.g., 2,2,4- vs. 2,4,4-trimethylhexane diisocyanate) affect polymer network properties?
- Methodological Answer : Isomeric composition influences crosslink density and steric hindrance. For example, 2,4,4-isomers yield less symmetrical networks, reducing crystallinity and enhancing elasticity. Quantify isomer ratios via HPLC or ¹³C NMR, correlating with dynamic mechanical analysis (DMA) results for glass transition temperature (Tg) and modulus .
Q. Which analytical techniques are suitable for real-time monitoring of its polymerization reactions?
- Methodological Answer : Real-time near-infrared (NIR) spectroscopy tracks -NCO consumption at ~2270 cm⁻¹. Alternatively, in-situ Raman spectroscopy monitors urethane bond formation. These methods enable kinetic modeling of reaction rates and conversion efficiency, critical for tuning network architectures .
Q. How can copolymers with tailored thermal stability be designed using this diisocyanate?
- Methodological Answer : Incorporate aromatic diamines (e.g., m-xylylenediamine) or rigid segments (e.g., polyaryletherketones) to enhance thermal resistance. Thermogravimetric analysis (TGA) under nitrogen/air identifies decomposition thresholds (typically >250°C). Adjust monomer feed ratios to balance stability and processability .
Q. What strategies mitigate phase separation in composites containing this compound?
- Methodological Answer : Use compatibilizers like silane coupling agents (e.g., methacryloxypropyltrimethoxysilane) to improve interfacial adhesion. Small-angle X-ray scattering (SAXS) and atomic force microscopy (AFM) characterize phase morphology. Optimize curing temperatures to reduce viscosity gradients during polymerization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
